molecular formula C17H15ClFN3O3 B3569284 1-(2-chloro-4-nitrobenzoyl)-4-(4-fluorophenyl)piperazine

1-(2-chloro-4-nitrobenzoyl)-4-(4-fluorophenyl)piperazine

Cat. No. B3569284
M. Wt: 363.8 g/mol
InChI Key: JRXRPSANMOQSQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chloro-4-nitrobenzoyl)-4-(4-fluorophenyl)piperazine, also known as CNB-001, is a compound that has gained significant attention in the field of neuroscience due to its potential therapeutic applications. CNB-001 is a small molecule that has been shown to have neuroprotective effects in a variety of preclinical models of neurodegenerative diseases.

Mechanism of Action

The exact mechanism of action of 1-(2-chloro-4-nitrobenzoyl)-4-(4-fluorophenyl)piperazine is not fully understood, but it is thought to act through multiple pathways. 1-(2-chloro-4-nitrobenzoyl)-4-(4-fluorophenyl)piperazine has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. 1-(2-chloro-4-nitrobenzoyl)-4-(4-fluorophenyl)piperazine also reduces inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Additionally, 1-(2-chloro-4-nitrobenzoyl)-4-(4-fluorophenyl)piperazine has been shown to modulate the activity of neurotransmitters such as dopamine and acetylcholine, which are involved in cognitive and motor function.
Biochemical and Physiological Effects
1-(2-chloro-4-nitrobenzoyl)-4-(4-fluorophenyl)piperazine has been shown to have several biochemical and physiological effects in preclinical models. 1-(2-chloro-4-nitrobenzoyl)-4-(4-fluorophenyl)piperazine reduces oxidative stress by increasing the activity of antioxidant enzymes and reducing the production of reactive oxygen species. 1-(2-chloro-4-nitrobenzoyl)-4-(4-fluorophenyl)piperazine also reduces inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 1-(2-chloro-4-nitrobenzoyl)-4-(4-fluorophenyl)piperazine has been shown to modulate the activity of neurotransmitters, which can improve cognitive and motor function.

Advantages and Limitations for Lab Experiments

One advantage of 1-(2-chloro-4-nitrobenzoyl)-4-(4-fluorophenyl)piperazine is its ability to cross the blood-brain barrier, which allows it to exert its neuroprotective effects in the brain. 1-(2-chloro-4-nitrobenzoyl)-4-(4-fluorophenyl)piperazine is also stable and has a long half-life, which makes it suitable for use in preclinical studies. However, one limitation of 1-(2-chloro-4-nitrobenzoyl)-4-(4-fluorophenyl)piperazine is its low solubility, which can make it difficult to administer in certain formulations.

Future Directions

For research include exploring its potential applications in traumatic brain injury and other neurodegenerative diseases.

Scientific Research Applications

1-(2-chloro-4-nitrobenzoyl)-4-(4-fluorophenyl)piperazine has been extensively studied for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. In preclinical models, 1-(2-chloro-4-nitrobenzoyl)-4-(4-fluorophenyl)piperazine has been shown to have neuroprotective effects by reducing oxidative stress, inflammation, and apoptosis in neuronal cells. 1-(2-chloro-4-nitrobenzoyl)-4-(4-fluorophenyl)piperazine has also been shown to improve cognitive function and motor deficits in animal models of neurodegenerative diseases.

properties

IUPAC Name

(2-chloro-4-nitrophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFN3O3/c18-16-11-14(22(24)25)5-6-15(16)17(23)21-9-7-20(8-10-21)13-3-1-12(19)2-4-13/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXRPSANMOQSQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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